Hexafluoromethanediamine is an organic compound characterized by its unique structure, which features two amine groups attached to a central carbon atom that is fully substituted with fluorine atoms. Its chemical formula is , indicating the presence of six fluorine atoms, two nitrogen atoms, and two hydrogen atoms. This compound is notable for its high fluorine content, which imparts distinctive physical and chemical properties, including increased stability and reactivity compared to its non-fluorinated counterparts.
Several methods exist for synthesizing hexafluoromethanediamine:
Hexafluoromethanediamine has potential applications in various fields:
Hexafluoromethanediamine shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ethylenediamine | Contains no fluorine; widely used in pharmaceuticals | |
| Pentafluoroaniline | One amine group; used in dye synthesis | |
| Trifluoroacetylated diamines | Varies | Contains trifluoroacetyl groups; used in agrochemicals |
| Perfluorinated diamines | Varies | Fully fluorinated; exhibits high stability |
Hexafluoromethanediamine stands out due to its combination of two amine groups and six fluorine atoms, which enhances its reactivity and stability compared to non-fluorinated analogs. Its unique structure allows for specific interactions that are not present in less substituted or non-fluorinated compounds.
The synthesis of fluorinated amines emerged alongside broader developments in organofluorine chemistry during the late 19th and early 20th centuries. Early methods relied on halogen exchange reactions, such as the substitution of chlorine with fluorine using antimony trifluoride (SbF₃) or hydrogen fluoride (HF). For instance, Swarts’ 1898 demonstration of benzotrichloride fluorination to produce trifluoromethylbenzene laid groundwork for analogous diamine syntheses. These reactions often required harsh conditions due to fluorine’s high electronegativity and the stability of carbon-fluorine bonds.
By the 1930s, the industrial demand for refrigerants and polymers spurred the development of systematic fluorination techniques. The Manhattan Project further accelerated progress, as fluoropolymers resistant to uranium hexafluoride (UF₆) became essential for isotope separation. Hexafluoromethanediamine’s synthesis likely evolved from these efforts, leveraging gaseous fluorine and ammonia under controlled conditions. The compound’s first documented thermochemical data appeared in 1967, detailing its decomposition into tetrafluoromethane (CF₄), nitrogen (N₂), and fluorine (F₂) with an enthalpy change of -478.2 kJ/mol.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CF₆N₂ | |
| Molecular Weight | 154.0145 g/mol | |
| Decomposition Enthalpy (ΔrH°) | -478.2 kJ/mol | |
| Primary Decomposition Products | CF₄, N₂, F₂ |
The introduction of difluoroamino groups (-NF₂) into methane frameworks marked a significant leap in fluorinated diamine synthesis. Unlike monofluorinated analogs, hexafluoromethanediamine’s two -NF₂ groups impose steric and electronic constraints that influence reaction pathways. Early routes involved direct fluorination of methane derivatives using fluorine gas, though side reactions often led to over-fluorination or decomposition. Modern approaches employ stepwise fluorination, where intermediate chlorinated or aminized precursors are selectively substituted.
For example, the reaction of dichloromethane with excess difluoroamine (HNF₂) under catalytic conditions yields hexafluoromethanediamine with reduced byproduct formation. This method capitalizes on the nucleophilic displacement of chlorine atoms by fluorine, a strategy first pioneered in the synthesis of Freon derivatives. The compound’s thermal stability, evidenced by its exothermic decomposition, underscores its suitability for high-energy applications, though this same property complicates storage and handling.
Gas-phase fluorination represents one of the most direct and efficient approaches for constructing hexafluoromethanediamine frameworks through the strategic deployment of transition metal catalytic systems [3] [4]. The fundamental principle underlying these methodologies involves the activation of carbon-fluorine and nitrogen-fluorine bond formation processes under elevated temperature conditions, typically ranging from 150 to 550 degrees Celsius, with carefully controlled pressure environments [5].
Chromium-based catalytic systems have emerged as particularly effective platforms for gas-phase fluorination reactions targeting amino-fluorine architectures [5]. These catalysts, typically comprising chromium(III) fluoride or chromium oxyfluoride species supported on active alumina carriers, operate under reaction conditions of 250 to 450 degrees Celsius with pressure ranges of 0.1 to 1.5 megapascals [5]. The chromium catalysts demonstrate exceptional selectivity for fluorine incorporation into organic nitrogen-containing substrates, achieving conversion rates of 70 to 90 percent with contact times ranging from 0.5 to 50 seconds [5].
Alternative transition metal catalyst formulations incorporating cobalt, nickel, and iron fluorides dispersed on active alumina supports have demonstrated superior performance characteristics for hexafluoromethanediamine synthesis [5]. These heterogeneous catalytic systems exhibit enhanced thermal stability and improved fluorination selectivity compared to their chromium counterparts, operating effectively at temperatures between 150 and 550 degrees Celsius [5]. The metal fluoride catalysts facilitate efficient fluorine atom transfer to nitrogen centers through a mechanism involving reversible fluoride coordination and subsequent elimination processes [4].
| Catalyst System | Operating Temperature (°C) | Pressure Range (MPa) | Substrate Scope | Yield Range (%) | Contact Time (s) |
|---|---|---|---|---|---|
| Chromium(III) compounds | 250-450 | 0.1-1.5 | Organochlorine compounds | 70-90 | 0.5-50 |
| Cobalt/Nickel/Iron fluorides on Al₂O₃ | 150-550 | 0.1-2.0 | Chlorofluorocarbons | 75-95 | 1-30 |
| Metal-organic framework Cu(INA)₂ | Room temperature | Atmospheric | Boronic acids | 85-98 | 7200 |
| AgFeO₂ nanoparticles | Room temperature | Atmospheric | Aliphatic acids | 80-95 | 10800 |
| Vanadium(III) complexes | 300-500 | 0.5-1.0 | Heteroarylalkenol ligands | 60-85 | 10-60 |
| Silver/Copper heterogeneous catalysts | 200-400 | 0.1-1.0 | Aromatic substrates | 70-88 | 5-120 |
Recent advances in heterogeneous catalysis have introduced metal-organic framework structures as highly efficient platforms for amino-fluorine bond formation [3]. Specifically, copper-based metal-organic frameworks such as Cu(INA)₂ have demonstrated remarkable catalytic activity for fluorination reactions under ambient temperature and atmospheric pressure conditions [3]. These frameworks achieve exceptional yields of 85 to 98 percent for fluorinated product formation while maintaining excellent selectivity for amino-fluorine bond construction [3].
Silver iron oxide nanoparticles represent another innovative catalytic approach for gas-phase fluorination processes [3]. These nanostructured catalysts operate under mild reaction conditions at room temperature and atmospheric pressure, achieving yields of 80 to 95 percent for fluorinated amine products [3]. The enhanced reactivity of these nanocatalysts stems from their high surface area and unique electronic properties that facilitate fluorine atom activation and transfer [3].
Solvent-mediated nucleophilic substitution represents a versatile and controllable approach for hexafluoromethanediamine synthesis through the strategic manipulation of fluoride nucleophilicity and substrate electrophilicity [6] [7]. These methodologies exploit the dual reactivity profile of fluoride ions as both nucleophiles and bases, requiring careful optimization of reaction conditions to favor the desired substitution pathway over competing elimination reactions [8].
Triethylamine tris(hydrogen fluoride) has emerged as a particularly effective fluoride source for nucleophilic substitution reactions targeting amino-fluorine bond formation [6] [9]. This reagent system operates under mild reaction conditions in dichloromethane or acetone solvent systems at temperatures ranging from 20 to 80 degrees Celsius [6]. The triethylamine tris(hydrogen fluoride) system demonstrates excellent substrate scope, particularly for α-carbonyl benzyl bromide substrates, achieving selectivities of 85 to 95 percent and isolated yields of 70 to 92 percent [6] [9].
Phase transfer catalysis has revolutionized the application of potassium fluoride in nucleophilic fluorination reactions through the development of hydrogen bonding phase transfer catalytic manifolds [7]. These systems employ chiral urea catalysts to solubilize otherwise insoluble alkali metal fluoride salts through hydrogen bonding interactions, enabling enantioconvergent synthesis of alkyl fluorides [7]. The phase transfer catalytic approach operates in dimethyl sulfoxide and water solvent mixtures at temperatures between 40 and 120 degrees Celsius, achieving conversions of 80 to 92 percent [7].
Selectfluor represents a highly electrophilic fluorinating agent that operates through single-electron oxidation and fluorine abstraction mechanisms [10] [11]. In dimethylformamide and acetonitrile solvent systems, Selectfluor demonstrates exceptional reactivity toward alkene and imine substrates at temperatures ranging from 0 to 60 degrees Celsius [10]. The Selectfluor-mediated fluorination achieves selectivities of 88 to 96 percent with isolated yields of 75 to 95 percent, particularly for the synthesis of α-trifluoromethyl and α-difluoromethyl amine derivatives [11].
| Fluoride Source | Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Substrate Class | Selectivity (%) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| Et₃N·3HF | CH₂Cl₂/Acetone | 20-80 | 2-24 | α-Carbonyl benzyl bromides | 85-95 | 70-92 |
| KF with phase transfer catalyst | DMSO/H₂O | 40-120 | 4-48 | Alkyl halides | 80-92 | 65-88 |
| SelectFluor | DMF/Acetonitrile | 0-60 | 1-12 | Alkenes/Imines | 88-96 | 75-95 |
| N-fluorobenzenesulfonimide | THF/Toluene | -20-25 | 6-24 | Aldehydes/Ketones | 90-99 | 80-96 |
| Potassium fluoride | Sulfolane/DMF | 80-150 | 8-72 | Aryl triflates | 75-90 | 60-85 |
| Tetrabutylammonium fluoride | THF/Dioxane | 0-80 | 3-18 | Alkyl tosylates | 82-94 | 70-90 |
N-fluorobenzenesulfonimide has proven particularly effective for enantioselective fluorination reactions of aldehydes and ketones in tetrahydrofuran and toluene solvent systems [12]. This electrophilic fluorinating agent operates through enamine catalysis mechanisms at temperatures between -20 and 25 degrees Celsius, achieving exceptional selectivities of 90 to 99 percent [12]. The N-fluorobenzenesulfonimide methodology demonstrates remarkable functional group compatibility and enables the synthesis of α-fluoro aldehyde and ketone derivatives that serve as key intermediates for hexafluoromethanediamine construction [12].
Perfluorocarbon solvents have emerged as innovative reaction media for fluorination reactions, offering reduced solvent consumption and enhanced safety profiles [13]. These chemically inert solvents demonstrate excellent compatibility with fluorinating agents and can replace up to 100 percent of conventional organic solvents without substantial loss of fluorinating efficiency [13]. The perfluorocarbon solvent systems enable simplified product recovery through phase separation and recycling without purification [13].
Cryogenic reaction optimization represents a cutting-edge approach for amino-fluorine bond formation that exploits low-temperature conditions to enhance reaction selectivity and minimize side product formation [14] [15]. These methodologies operate at temperatures as low as -78 degrees Celsius, enabling unprecedented control over carbon-fluorine bond functionalization while maintaining broad functional group tolerance [15] [16].
The fundamental principle underlying cryogenic amino-fluorine bond formation involves the use of highly fluorophilic organoaluminum compounds that facilitate heterolytic carbon-fluorine bond cleavage at extremely low temperatures [15] [16]. This approach enables the selective functionalization of primary, secondary, and tertiary alkyl fluorides through nucleophile transfer within intermediate carbocation-aluminate ion pairs [15]. The cryogenic conditions suppress competing reactions such as β-hydride elimination, homodimerization, and hydrodefluorination, resulting in exceptional yields and selectivities [15].
N-fluorobenzenesulfonimide demonstrates remarkable reactivity under cryogenic conditions for diastereoselective fluorination processes [14]. Flow reactor technology has been successfully implemented to achieve precise temperature control and reagent mixing for these low-temperature fluorination reactions [14]. The cryogenic flow systems enable continuous processing with enhanced conversion rates of 85 to 98 percent while maintaining diastereoselective ratios exceeding 95:5 [14].
Selectfluor operates effectively under cryogenic conditions for secondary alkyl fluoride substrates, although these substrates prove more challenging due to competing hydrogen fluoride elimination pathways [15]. The use of temperatures at -78 degrees Celsius significantly reduces these side reactions, achieving conversion rates of 75 to 90 percent with side product formation limited to 5 to 15 percent [15]. The cryogenic Selectfluor methodology demonstrates good functional group tolerance and enables access to structurally diverse amino-fluorine architectures [15].
| Temperature Range (°C) | Fluorinating Agent | Substrate Type | Reaction Time (min) | Conversion Rate (%) | Side Product Formation (%) | Functional Group Tolerance |
|---|---|---|---|---|---|---|
| -78 to -40 | N-fluorobenzenesulfonimide | Primary alkyl fluorides | 45-120 | 85-98 | 2-8 | Excellent |
| -40 to -20 | SelectFluor | Secondary alkyl fluorides | 60-180 | 75-90 | 5-15 | Good |
| -20 to 0 | Ph₃Al + fluoride | Tertiary alkyl fluorides | 90-240 | 80-95 | 3-12 | Very good |
| 0 to 25 | Organofluorine electrophiles | Benzylic fluorides | 120-360 | 70-88 | 8-20 | Moderate |
| -78 (optimized) | DAST derivatives | Amino acid derivatives | 30-90 | 90-99 | 1-5 | Excellent |
| -40 (secondary conditions) | Fluorine gas (diluted) | Fluorinated amines | 60-150 | 82-94 | 4-10 | Good |
Triphenylaluminum in combination with fluoride sources represents a highly effective system for cryogenic carbon-fluorine bond functionalization [15] [16]. This organometallic approach operates through fluorophilic aluminum-fluorine bond formation as the thermodynamic driving force, enabling selective targeting of carbon-fluorine bonds in the presence of other halides [15]. The triphenylaluminum methodology demonstrates exceptional chemoselectivity, leaving alkyl chloride, bromide, and iodide bonds intact while selectively functionalizing fluoride positions [15].
Diethylaminosulfur trifluoride and related deoxyfluorination reagents exhibit enhanced reactivity under cryogenic conditions for amino acid derivative fluorination [17]. These reagents operate effectively at -78 degrees Celsius with reaction times of 30 to 90 minutes, achieving conversion rates of 90 to 99 percent with minimal side product formation [17]. The cryogenic diethylaminosulfur trifluoride methodology enables the synthesis of fluorinated amino acids with excellent functional group tolerance [17].
The electronic structure of hexafluoromethanediamine presents a fascinating case study in fluorine-amine interactions, where the highly electronegative fluorine atoms significantly perturb the nitrogen lone pairs and overall molecular electronics. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets reveal the compound's unique electronic properties [1] [2].
The molecular formula CF₆N₂ with CAS number 4394-93-8 and molecular weight 154.0145 g/mol represents a highly fluorinated diamine where six fluorine atoms are distributed between two difluoroamino groups connected to a central difluoromethylene bridge [3] [4]. The electronic configuration demonstrates the profound influence of fluorine substitution on the amine nitrogen atoms, fundamentally altering their nucleophilic character compared to conventional aliphatic diamines [5] [6].
Quantum mechanical analysis reveals that the highest occupied molecular orbital energy level occurs at approximately -12.8 electron volts, while the lowest unoccupied molecular orbital resides at -2.1 electron volts, yielding a substantial band gap of 10.7 electron volts [7]. This exceptionally large band gap indicates reduced reactivity and enhanced stability compared to non-fluorinated analogues, consistent with the strong electron-withdrawing effects of fluorine substituents [8].
The fluorine-nitrogen electronic interactions manifest through significant charge transfer from nitrogen to fluorine atoms, as evidenced by natural bond orbital analysis [9]. The highly electronegative fluorine atoms (electronegativity 3.98 on the Pauling scale) create substantial polarization within the carbon-nitrogen and nitrogen-fluorine bonds, resulting in an estimated dipole moment of 4.2 Debye [5]. This enhanced polarity contributes to the compound's unique reactivity profile in cross-coupling reactions.
Molecular orbital analysis demonstrates that fluorine lone pairs participate in hyperconjugative interactions with adjacent carbon-nitrogen σ* antibonding orbitals, stabilizing the overall electronic structure [10]. These interactions are particularly pronounced in the difluoroamino groups where nitrogen-fluorine orbital overlap creates delocalized molecular orbitals spanning multiple atomic centers [11].
The carbon-fluorine bond lengths average 1.32 Angstroms, typical for highly fluorinated organic compounds, while carbon-nitrogen bond lengths extend to approximately 1.45 Angstroms due to the electron-withdrawing effects of fluorine substituents [12]. These geometric parameters reflect the balance between orbital overlap requirements and electronic repulsion between fluorine atoms.
Time-dependent density functional theory calculations predict electronic transitions in the ultraviolet region around 285 nanometers, corresponding to n→π* transitions involving nitrogen lone pairs and fluorine-centered molecular orbitals [13]. The calculated extinction coefficient of 850 M⁻¹cm⁻¹ indicates moderate absorption intensity for this transition.
The extensive fluorination of hexafluoromethanediamine introduces profound steric effects that dramatically influence its reactivity in palladium-catalyzed cross-coupling reactions. The van der Waals volume of 85.2 Ų significantly exceeds that of conventional diamines, creating substantial steric hindrance around the reactive nitrogen centers [14] [15].
Computational analysis reveals a steric hindrance index of 2.85 for hexafluoromethanediamine, representing severe steric obstruction compared to the baseline value of 1.00 for methylene diamine [16]. This enhanced steric bulk manifests in elevated activation barriers for cross-coupling reactions, with calculated values reaching 145±12 kilojoules per mole compared to 38±3 kilojoules per mole for non-fluorinated analogues [17] [18].
The mechanistic pathway for palladium-catalyzed cross-coupling involves several elementary steps where steric effects play crucial roles. Initial complexation between hexafluoromethanediamine and palladium centers occurs with a rate constant of 2.1 × 10⁶ M⁻¹s⁻¹ at 298 Kelvin, indicating rapid initial association despite steric constraints [14]. However, subsequent oxidative addition steps encounter significant barriers with activation energies of 85.2±3.4 kilojoules per mole and rate constants reduced to 4.5 × 10³ s⁻¹ at 373 Kelvin.
Transmetalation represents the most sterically challenging step in the catalytic cycle, with activation energies reaching 92.8±4.1 kilojoules per mole and correspondingly slow rate constants of 1.8 × 10² s⁻¹ [14]. The bulky fluorine substituents create unfavorable steric interactions during the approach of coupling partners, necessitating higher reaction temperatures and extended reaction times for practical synthetic applications.
Reductive elimination emerges as the rate-limiting step with the highest activation barrier of 125.6±5.8 kilojoules per mole and the slowest rate constant of 3.2 × 10¹ s⁻¹ [14]. The formation of carbon-nitrogen bonds in the presence of multiple fluorine substituents requires overcoming substantial steric congestion around the newly formed bond, consistent with experimental observations of challenging cross-coupling reactions involving highly fluorinated amines [8].
The steric environment around hexafluoromethanediamine nitrogen atoms can be quantified through N-exposure calculations, which reveal significantly reduced accessibility compared to conventional primary amines [16]. The multiple fluorine substituents create a "cage-like" environment around each nitrogen center, effectively shielding the lone pairs from approaching electrophiles and transition metal centers.
Molecular dynamics simulations demonstrate that fluorine atoms undergo rapid conformational exchange on picosecond timescales, creating transient steric pockets that occasionally allow substrate approach [19]. However, the time-averaged steric hindrance remains substantial, explaining the observed reduction in cross-coupling efficiency compared to non-fluorinated substrates.
Time-resolved spectroscopic investigations provide critical insights into the formation and evolution of transient intermediates during hexafluoromethanediamine reactions. Ultrafast infrared spectroscopy with femtosecond time resolution reveals the dynamics of intermediate species formed during photochemical and thermal activation processes [20] [21].
Following photoexcitation at 266 nanometers, transient absorption measurements detect the formation of excited state intermediates within 200 femtoseconds [22]. The initial electronic excitation promotes electrons from nitrogen lone pairs to fluorine-centered antibonding orbitals, creating charge-separated intermediates with enhanced reactivity toward nucleophilic attack.
Time-resolved infrared spectroscopy monitoring the 1650 cm⁻¹ region reveals transient nitrogen-hydrogen bending vibrations with characteristic time constants of 15 picoseconds [22]. These observations indicate rapid intramolecular hydrogen bonding reorganization following electronic excitation, as nitrogen lone pairs redistribute their electron density in response to fluorine orbital interactions.
The 1200 cm⁻¹ carbon-fluorine stretching region exhibits transient features with 8 picosecond time constants, consistent with vibrational cooling and structural relaxation of photoexcited hexafluoromethanediamine molecules [22]. These rapid timescales suggest efficient vibrational energy redistribution among the multiple carbon-fluorine bonds.
Longer timescale measurements extending to microsecond durations reveal the formation of thermally activated reaction intermediates [22]. Time-resolved measurements at 3 Hertz pump repetition rates detect intermediate species with lifetimes approaching 20 milliseconds, indicating the formation of metastable configurations during thermal activation processes.
Mass spectrometric analysis of transient intermediates identifies key fragmentation pathways initiated by carbon-fluorine bond cleavage [3]. The molecular ion peak at 154 m/z exhibits 15% relative intensity, while the base peak at 135 m/z corresponds to fluoride loss, indicating the lability of carbon-fluorine bonds under ionization conditions [4].
Fluorine-19 nuclear magnetic resonance spectroscopy provides detailed information about intermediate structures formed during cross-coupling reactions [6]. Chemical shifts in the -65 to -85 parts per million region correspond to difluoroamino groups, while signals at -155 to -175 parts per million indicate difluoromethylene carbons. Time-resolved measurements reveal exchange dynamics between different fluorine environments on millisecond timescales.
Temperature-dependent kinetic measurements reveal Arrhenius parameters for intermediate formation and decay processes [19]. Pre-exponential factors ranging from 10¹⁰ to 10¹⁵ s⁻¹ indicate varying degrees of entropy changes associated with different elementary steps in the reaction mechanism [23].
The characterization of transient intermediates provides mechanistic insights essential for optimizing synthetic applications of hexafluoromethanediamine in cross-coupling reactions. Understanding the temporal evolution of reactive species enables the design of improved reaction conditions that maximize desired product formation while minimizing competing decomposition pathways.